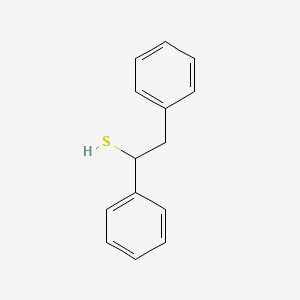
1,2-Diphenylethane-1-thiol
Description
1,2-Diphenylethane-1-thiol: is an organic compound with the molecular formula C14H14S It consists of a thiol group (-SH) attached to a 1,2-diphenylethane backbone
Properties
Molecular Formula |
C14H14S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI Key |
ZXAGGLKLYORUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the coupling reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves high-yield methods that utilize mixed iron and copper powders. These methods are designed to optimize the reaction conditions and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly employed.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
1,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-diphenylethane-1-thiol involves its thiol group, which can participate in redox reactions. The thiol group can donate or accept electrons, making it a key player in various chemical processes. In biological systems, thiols are known to interact with reactive oxygen species, thereby exerting antioxidant effects .
Comparison with Similar Compounds
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox reactions.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups, which alter its chemical properties.
1,2-Bis(2,3-dimethylphenyl)ethane: Features methyl groups that influence its reactivity and physical properties.
Uniqueness: The presence of the thiol group allows it to participate in redox reactions and form disulfides, setting it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


